6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a trifluoromethyl group, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the pyrazolo[1,5-a]pyrimidine core and the aryl bromide . This reaction is often carried out under mild conditions using palladium catalysts and boronic acids . The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method allows for rapid heating and precise control of reaction parameters, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Commonly used in the Suzuki–Miyaura reaction to provide the aryl group.
Microwave Irradiation: Employed to enhance reaction rates and yields in industrial settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different boronic acids can yield a variety of arylated pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and has been evaluated for its activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Studies: Its unique structure makes it a valuable tool for studying various biological processes and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one: Another pyrazolo[1,5-a]pyrimidine derivative with similar structural features.
7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one: Lacks the bromine atom but shares the trifluoromethyl group and pyrazolo[1,5-a]pyrimidine core.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide imparts unique chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
6-bromo-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF3N4O/c15-9-5-19-12-11(6-20-22(12)7-9)13(23)21-10-3-1-2-8(4-10)14(16,17)18/h1-7H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMLRPWRWJBKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C3N=CC(=CN3N=C2)Br)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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